molecular formula C15H15ClF2N2O4 B11525548 1-[4-(Chloro-difluoro-methoxy)-phenyl]-3-morpholin-4-yl-pyrrolidine-2,5-dione

1-[4-(Chloro-difluoro-methoxy)-phenyl]-3-morpholin-4-yl-pyrrolidine-2,5-dione

Cat. No.: B11525548
M. Wt: 360.74 g/mol
InChI Key: VXJONFSHLVJOKQ-UHFFFAOYSA-N
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Description

1-[4-(Chloro-difluoro-methoxy)-phenyl]-3-morpholin-4-yl-pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a chloro-difluoro-methoxy phenyl group, a morpholine ring, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Chloro-difluoro-methoxy)-phenyl]-3-morpholin-4-yl-pyrrolidine-2,5-dione typically involves multiple steps. One common approach is to start with the preparation of 4-(Chloro-difluoro-methoxy)aniline, which can be synthesized through the reaction of 4-chloroaniline with difluoromethyl ether under specific conditions . This intermediate is then subjected to further reactions to introduce the morpholine and pyrrolidine-2,5-dione groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Chloro-difluoro-methoxy)-phenyl]-3-morpholin-4-yl-pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(Chloro-difluoro-methoxy)-phenyl]-3-morpholin-4-yl-pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Chloro-difluoro-methoxy)-phenyl]-3-morpholin-4-yl-pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Chloro-difluoro-methoxy)-phenyl]-3-morpholin-4-yl-pyrrolidine-2,5-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15ClF2N2O4

Molecular Weight

360.74 g/mol

IUPAC Name

1-[4-[chloro(difluoro)methoxy]phenyl]-3-morpholin-4-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C15H15ClF2N2O4/c16-15(17,18)24-11-3-1-10(2-4-11)20-13(21)9-12(14(20)22)19-5-7-23-8-6-19/h1-4,12H,5-9H2

InChI Key

VXJONFSHLVJOKQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)Cl

Origin of Product

United States

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